molecular formula C₅₆H₉₈N₁₆O₁₃ xH₂SO₄ B1157618 Unii-57vab21zlf

Unii-57vab21zlf

Cat. No.: B1157618
M. Wt: 1203.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Unii-57vab21zlf is produced through the fermentation of Paenibacillus polymyxa. The fermentation broth is subjected to adsorption using resin, followed by desorption with sulfuric acid or acidic ethanol. The resulting solution is concentrated to obtain a saturated solution of polymyxin B sulfate. Crystals are then separated using an organic solvent, filtered, and dried to obtain polymyxin B sulfate .

Industrial Production Methods: Industrial production of polymyxin B1 sulfate involves large-scale fermentation, followed by purification processes such as spray drying or lyophilization to obtain the final product. The use of organic solvents like acetone and diethyl ether for crystallization is common, although care must be taken due to the volatility and potential hazards of these solvents .

Chemical Reactions Analysis

Types of Reactions: Unii-57vab21zlf undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Unii-57vab21zlf is unique due to its high efficacy against multi-drug resistant Gram-negative bacteria and its ability to disrupt bacterial membranes through electrostatic interactions. Its use as a last-resort antibiotic highlights its importance in combating antibiotic-resistant infections .

Properties

Molecular Formula

C₅₆H₉₈N₁₆O₁₃ xH₂SO₄

Molecular Weight

1203.48

IUPAC Name

(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid

InChI

InChI=1S/C56H98N16O13.H2O4S/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79;1-5(2,3)4/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80);(H2,1,2,3,4)/t32-,33+,34+,36-,37-,38-,39-,40-,41-,42-,43+,45-,46-;/m0./s1

SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O

Synonyms

N2-(6-Methyl-1-oxooctyl)-L-2,4-diaminobutanoyl-L-threonyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-D-phenylalanyl-L-leucyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-L-threonine Cyclic (10→4)-Peptide Sulfate

Origin of Product

United States

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